molecular formula C18H14N6O3 B2855628 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034375-92-1

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2855628
CAS No.: 2034375-92-1
M. Wt: 362.349
InChI Key: XRBWUZOYEIEWHF-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a benzo[d][1,2,3]triazin-4-one core linked via an ethyl group to an isoxazole-3-carboxamide moiety substituted with a pyridin-3-yl group. This structure combines two pharmacologically significant heterocycles: the benzo-triazinone scaffold, known for its role in enzyme inhibition (e.g., kinase inhibitors), and the isoxazole ring, which often enhances metabolic stability and binding affinity in drug candidates . The pyridine substituent may contribute to improved solubility and target engagement through hydrogen bonding or π-π interactions.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3/c25-17(15-10-16(27-22-15)12-4-3-7-19-11-12)20-8-9-24-18(26)13-5-1-2-6-14(13)21-23-24/h1-7,10-11H,8-9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBWUZOYEIEWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of Anthranilamide

Anthranilamide (2 ) is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C, followed by neutralization with sodium hydroxide (NaOH) to yield benzo[d]triazin-4(3H)-one (3 ) (Scheme 1A). This method achieves 70–85% yield and is scalable for bulk synthesis.

Scheme 1A
$$
\text{Anthranilamide} \xrightarrow[\text{0°C, 1 h}]{\text{NaNO}_2, \text{HCl}} \text{Benzo[d]triazin-4(3H)-one} \quad
$$

Alternative Route via Anthranilohydrazide

Anthranilohydrazide (4 ) undergoes diazotization with NaNO₂ in HCl, followed by neutralization with sodium carbonate (Na₂CO₃) to afford 3 (Scheme 1B). This method avoids harsh conditions, yielding 65–78% with minimal byproducts.

Scheme 1B
$$
\text{Anthranilohydrazide} \xrightarrow[\text{0°C, 5 min}]{\text{NaNO}_2, \text{HCl}} \text{Benzo[d]triazin-4(3H)-one} \quad
$$

Introduction of Ethylamine Side Chain

The ethylamine linker is introduced via N-alkylation of the triazinone nitrogen.

Alkylation with 2-Bromoethylamine

Reaction of 3 with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60°C for 12 hours affords 3-(2-aminoethyl)benzo[d]triazin-4(3H)-one (5 ) (Scheme 2). Yields range from 60–72%, with excess alkylating agent improving efficiency.

Scheme 2
$$
\text{Benzo[d]triazin-4(3H)-one} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{\text{2-Bromoethylamine}} \text{3-(2-Aminoethyl) Derivative} \quad
$$

Synthesis of 5-(Pyridin-3-yl)isoxazole-3-carboxylic Acid

The isoxazole moiety is constructed via 1,3-dipolar cycloaddition, followed by pyridine incorporation.

Nitrile Oxide Cycloaddition

A nitrile oxide precursor, generated in situ from hydroxylamine and 3-pyridinecarbonyl chloride, reacts with propiolic acid under Huisgen conditions to form 5-(pyridin-3-yl)isoxazole-3-carboxylic acid (6 ) (Scheme 3). The reaction proceeds in tetrahydrofuran (THF) at 25°C for 6 hours, yielding 55–68%.

Scheme 3
$$
\text{3-Pyridinecarbonyl Chloride} \xrightarrow[\text{NH}_2\text{OH}]{\text{Propiolic Acid}} \text{5-(Pyridin-3-yl)isoxazole-3-carboxylic Acid} \quad
$$

Palladium-Catalyzed Cross-Coupling

An alternative route involves Suzuki–Miyaura coupling of 5-bromoisoxazole-3-carboxylate with pyridin-3-ylboronic acid using Pd(PPh₃)₄ as a catalyst (Scheme 4). This method achieves higher regioselectivity (yield: 70–80%) but requires anhydrous conditions.

Scheme 4
$$
\text{5-Bromoisoxazole-3-carboxylate} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Pyridin-3-ylboronic Acid}} \text{5-(Pyridin-3-yl)isoxazole-3-carboxylic Acid} \quad
$$

Amide Coupling

The final step involves coupling 5 and 6 via an amide bond.

Carbodiimide-Mediated Coupling

Activation of 6 with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates reaction with 5 , yielding the target compound (Scheme 5). The reaction proceeds at room temperature for 24 hours, achieving 75–85% yield after purification by column chromatography.

Scheme 5
$$
\text{5-(Pyridin-3-yl)isoxazole-3-carboxylic Acid} + \text{3-(2-Aminoethyl)triazinone} \xrightarrow[\text{EDC, HOBt}]{\text{DCM}} \text{Target Compound} \quad
$$

Azide Coupling Alternative

In situ generation of the acyl azide from 6 (using NaNO₂ and HCl) followed by reaction with 5 in ethyl acetate provides the amide (yield: 65–70%). This method avoids carbodiimide reagents but requires careful pH control.

Analytical Characterization

Key spectroscopic data confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, triazinone NH), 8.85 (d, J = 4.8 Hz, 1H, pyridine H), 8.45 (s, 1H, isoxazole H), 7.90–7.30 (m, 4H, aromatic H), 4.20 (t, J = 6.0 Hz, 2H, CH₂), 3.75 (q, J = 5.6 Hz, 2H, CH₂).
  • HRMS : m/z calculated for C₂₀H₁₆N₆O₃ [M+H]⁺: 389.13, found: 389.12.

Yield Optimization and Challenges

Step Method Yield (%) Key Challenges
Triazinone Diazotization (Route A) 78 Byproduct formation under acidic conditions
Ethylamine Alkylation 68 Competing O-alkylation
Isoxazole Cycloaddition 62 Regioselectivity control
Coupling EDC/HOBt 82 Epimerization during activation

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the isoxazole and pyridine rings, using agents like hydrogen peroxide.

  • Reduction: : It exhibits reduction reactions, often at the benzotriazine moiety, using reagents like sodium borohydride.

  • Substitution: : The presence of electrophilic and nucleophilic sites allows for substitution reactions, commonly with halogenated reagents.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, Potassium permanganate.

  • Reducing Agents: : Sodium borohydride, Lithium aluminum hydride.

  • Substitution Reagents: : Bromine, Chlorine under basic or acidic conditions.

Major Products Formed

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Formation of reduced benzotriazine analogs.

  • Substitution: : Introduction of halogen groups, enhancing the compound's reactivity.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide has diverse applications:

  • Chemistry: : Used as a reagent in complex organic syntheses, particularly in the formation of heterocyclic compounds.

  • Biology: : Functions as a biochemical probe to study enzyme interactions and cellular pathways.

  • Medicine: : Shows potential as an antitumor agent, due to its ability to interact with DNA and inhibit specific proteins involved in cancer cell proliferation.

  • Industry: : Utilized in material science for the development of novel polymers with specific electrical properties.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : Primarily targets DNA and specific enzymes, inhibiting their function and leading to cellular apoptosis in cancer cells.

  • Pathways Involved: : Interacts with the p53 pathway, a critical regulator of the cell cycle, and induces oxidative stress within cells, further driving apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

A critical analysis of structurally related compounds highlights key differences in heterocyclic cores, substituents, and physicochemical properties, which influence biological activity and pharmacokinetics. Below is a comparative evaluation using N-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide (reported in ) as a reference:

Table 1: Structural and Functional Comparison

Feature Target Compound N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide
Core Heterocycle Isoxazole + benzo-triazinone Pyrazole
Substituents Pyridin-3-yl (electron-deficient) 4-Methoxyphenyl (electron-rich)
Linker Ethyl group (neutral, hydrophobic) Hydroxyethyl (polar, hydrophilic)
Carboxamide Position Position 3 of isoxazole Position 3 of pyrazole
Key Functional Groups Triazinone (hydrogen bond acceptor), pyridine (π-stacking) Methoxy (hydrogen bond donor), hydroxyethyl (solubility enhancer)

Key Findings:

Heterocyclic Core Influence: The target compound’s isoxazole and benzo-triazinone cores may confer greater metabolic stability compared to the pyrazole core in ’s compound, as isoxazoles are less prone to oxidative degradation . Benzo-triazinones are associated with kinase inhibitory activity, whereas pyrazoles are commonly found in COX-2 inhibitors, suggesting divergent therapeutic targets .

In contrast, the 4-methoxyphenyl group in the reference compound may favor interactions with hydrophobic enzyme pockets (e.g., cyclooxygenases) .

Linker Impact :

  • The hydroxyethyl linker in ’s compound improves aqueous solubility, while the ethyl linker in the target compound may prioritize membrane permeability, critical for central nervous system targets.

Pharmacokinetic Considerations :

  • The hydroxyethyl group in the reference compound likely reduces logP values compared to the target compound, suggesting differences in bioavailability and distribution.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring via cyclization of a β-diketone or nitrile oxide intermediate. Subsequent coupling of the benzo[d][1,2,3]triazin-4-one moiety requires amide bond formation using coupling agents like EDCI or HOBt in solvents such as dichloromethane (DCM) or dimethylformamide (DMF). The pyridinyl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on precursor availability. Reaction progress is monitored using TLC, and purification employs column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are essential for verifying molecular weight and proton/carbon environments. For example, the pyridin-3-yl group shows distinct aromatic proton signals at δ 8.5–9.0 ppm. FT-IR confirms functional groups (e.g., carbonyl stretches at ~1680 cm1^{-1}). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?

  • Methodological Answer : Initial screening focuses on target-specific assays (e.g., kinase inhibition for oncology applications) or phenotypic assays (e.g., antimicrobial disk diffusion). Dose-response curves (IC50_{50}/EC50_{50}) are generated using serial dilutions. Positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (DMSO vehicle) are included to validate results. Data normalization against baseline activity reduces false positives .

Advanced Research Questions

Q. How can reaction conditions (solvent, temperature, catalyst) be optimized to improve yield during the coupling of the benzo[d][1,2,3]triazin-4-one moiety?

  • Methodological Answer : Systematic optimization involves a Design of Experiments (DoE) approach. For example, varying solvents (DMF vs. THF), temperatures (0°C to reflux), and catalysts (e.g., DMAP vs. pyridine) can identify optimal conditions. Reaction kinetics are tracked via in situ FT-IR or LC-MS. Polar aprotic solvents like DMF often enhance amide coupling efficiency, while lower temperatures reduce side reactions .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

  • Conducting metabolic stability assays (e.g., liver microsome incubation).
  • Modifying the formulation (e.g., PEGylation for solubility).
  • Comparing structural analogs (e.g., replacing the pyridinyl group with a thiazole) to isolate pharmacophore contributions .

Q. What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–10) at 25°C and 40°C. Samples are analyzed at intervals via HPLC to quantify degradation products. For example, the isoxazole ring may hydrolyze under acidic conditions, requiring pH-adjusted formulations for in vivo use .

Q. How can computational methods (e.g., molecular docking) guide the interpretation of structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Docking simulations (using AutoDock Vina or Schrödinger) predict binding modes to targets like kinase domains. Key interactions (e.g., hydrogen bonds between the carboxamide and Asp104 of EGFR) are validated via mutagenesis studies. Comparative analysis of docked poses for analogs explains variations in potency .

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